1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
描述
属性
IUPAC Name |
1-piperidin-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-15-5-4-14-19-20-17(23(14)21-15)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUNYMZYVOUGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
科学研究应用
1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
a) 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
- Key differences: Replaces piperidinyl with phenylpiperazinyl at the ethanone terminus. Pyridin-3-yl substituent on triazolopyridazine (vs. pyridin-4-yl in the target compound).
- Pyridin-3-yl vs. pyridin-4-yl: The positional isomer may shift hydrogen-bonding patterns with target residues, affecting potency .
b) 1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone
- Key differences: Substitutes pyridin-4-yl with quinolin-6-ylmethyl at position 3. Lacks the sulfanyl-ethanone linker; instead, a direct ethanone group is attached.
- Implications: Quinoline group: Introduces greater hydrophobicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Variations in Linker and Terminal Groups
a) 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid
- Key differences :
- Replaces the triazolopyridazine core with a phenylcyclopropane-carboxylic acid scaffold.
- Incorporates a piperidinylsulfonyl group.
- Implications :
b) 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one
- Key differences: Features a chloropyrimidine-triazole-phenyl motif instead of triazolopyridazine. Retains the ethanone-piperazine linker but adds a chlorine atom and isopropyl-triazole group.
- Bulkier substituents: May improve selectivity for specific kinases but increase molecular weight (>500 Da), posing challenges for oral bioavailability .
Structural and Functional Comparison Table
Research Implications and Gaps
- Activity hypotheses : The target compound’s pyridin-4-yl and piperidinyl groups may optimize kinase inhibition by balancing solubility and binding affinity.
- Contradictions: highlights compounds with sulfonyl or quinoline groups, which may confer divergent ADME profiles compared to the target compound.
- Data limitations: No explicit IC50 or pharmacokinetic data are provided in the evidence; further in vitro studies are needed to validate theoretical comparisons.
生物活性
The compound 1-(piperidin-1-yl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyridazine derivatives, which have been studied for their inhibitory effects on various kinases and their cytotoxic properties against cancer cell lines. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in vitro, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a piperidine ring and a triazolo-pyridazine moiety, which are critical for its biological activity.
The primary mechanism of action for this class of compounds often involves the inhibition of specific kinases. For instance, triazolo-pyridazine derivatives have been shown to inhibit the c-Met kinase, which is implicated in various cancers. The binding affinity and inhibition potency are crucial for determining the therapeutic potential of these compounds.
In Vitro Studies
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values indicate strong cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines .
Case Studies
In one notable study, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their effects on c-Met overexpressed cancer cell lines. Among these, compound 12e exhibited significant inhibitory activity against c-Met kinase with an IC50 value of , comparable to Foretinib (IC50 = ) . This suggests that compounds like this compound may serve as effective therapeutic agents in targeting c-Met-related pathways.
Pharmacological Profile
The pharmacological profile of this compound indicates moderate to high potency against specific targets. In addition to its cytotoxic properties, it shows potential for further development as a targeted therapy due to its selective inhibition of cancer-related kinases.
常见问题
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | SOCl₂, DCM, 0°C | 85 | 95% |
| Coupling | Piperidine, DMF, 80°C | 72 | 92% |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | 65 | 98% |
| Data derived from multi-step synthesis protocols . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
